molecular formula C9H14ClN3 B2623049 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine CAS No. 2138560-52-6

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine

Cat. No.: B2623049
CAS No.: 2138560-52-6
M. Wt: 199.68
InChI Key: KAUYTFUEVYGORL-UHFFFAOYSA-N
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Description

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure features a pyrimidine ring substituted with chlorine, isopropyl, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and isopropylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol at a temperature range of 0-50°C.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidines .

Scientific Research Applications

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)13(4)9-11-7(3)5-8(10)12-9/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUYTFUEVYGORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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